An In-depth Technical Guide to 4,4''-Diiodo-p-terphenyl: Structure, Properties, and Synthetic Applications
An In-depth Technical Guide to 4,4''-Diiodo-p-terphenyl: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4''-Diiodo-p-terphenyl, a key building block in the fields of materials science and organic electronics. This document details its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis and subsequent application in polymerization reactions.
Chemical Structure and IUPAC Name
4,4''-Diiodo-p-terphenyl is an aromatic organic compound characterized by a central p-terphenyl core. The p-terphenyl structure consists of a central benzene ring that is para-substituted with two additional phenyl rings. In this specific molecule, the terminal phenyl rings are each substituted with an iodine atom at their para (4 and 4'') positions.
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Chemical Structure:
Physicochemical and Safety Data
The key quantitative data for 4,4''-Diiodo-p-terphenyl are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| CAS Number | 19053-14-6 | [3][4] |
| Molecular Weight | 482.10 g/mol | [3][4] |
| Appearance | White to very pale yellow, orange, or green powder/crystal | [3][4] |
| Melting Point | 328 °C | [3][4] |
| Purity | Typically ≥98.0% (by GC or HPLC) | [4][5] |
| Physical State | Solid | [4][5] |
| Hazard Statements | H318: Causes serious eye damage. H410: Very toxic to aquatic life with long lasting effects. | [1][3][5] |
| UN Number | 3152 | [3][4] |
Experimental Protocols
4,4''-Diiodo-p-terphenyl is a valuable precursor for the synthesis of extended π-conjugated systems, such as poly(p-phenylene), which are used in organic electronics.[3] Detailed methodologies for its synthesis and a key application are provided below.
Synthesis of 4,4''-Diiodo-p-terphenyl
The synthesis of 4,4''-Diiodo-p-terphenyl can be achieved via a multi-step process starting from p-terphenyl. This procedure involves nitration, reduction, and a Sandmeyer-type diazotization-iodination.
Step 1: Synthesis of 4,4''-Dinitro-p-terphenyl This step involves the nitration of p-terphenyl using fuming nitric acid in glacial acetic acid to introduce nitro groups at the para positions of the terminal phenyl rings.[4]
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Materials: p-terphenyl, fuming nitric acid, glacial acetic acid.
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Procedure:
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Dissolve p-terphenyl in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cool the mixture in an ice bath.
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Slowly add fuming nitric acid dropwise to the stirred solution while maintaining the low temperature.
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After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
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Pour the reaction mixture into ice-water to precipitate the product.
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Filter the resulting yellow solid, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
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Dry the crude 4,4''-dinitro-p-terphenyl under vacuum. The product can be further purified by recrystallization.
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Step 2: Synthesis of 4,4''-Diamino-p-terphenyl The dinitro compound is reduced to the corresponding diamine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) with hydrazine hydrate as the hydrogen source.
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Materials: 4,4''-Dinitro-p-terphenyl, 3-5% Pd/C catalyst, hydrazine hydrate, ethanol.
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Procedure:
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Suspend 4,4''-dinitro-p-terphenyl in ethanol in a round-bottom flask equipped with a reflux condenser.
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Add a catalytic amount of Pd/C (e.g., 3% by weight).
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Heat the mixture to reflux.
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Add hydrazine hydrate dropwise to the refluxing mixture. The reaction is exothermic.
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Continue refluxing for several hours until the reaction is complete (monitored by TLC).
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While hot, filter the mixture through a pad of Celite to remove the catalyst.
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Cool the filtrate to allow the product, 4,4''-diamino-p-terphenyl, to crystallize.
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Filter the product, wash with cold ethanol, and dry under vacuum.
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Step 3: Synthesis of 4,4''-Diiodo-p-terphenyl The final step is the conversion of the diamino compound to the diiodo derivative via a bis-diazotization reaction followed by substitution with iodide.
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Materials: 4,4''-Diamino-p-terphenyl, sodium nitrite (NaNO₂), hydrochloric acid (HCl), potassium iodide (KI).
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Procedure:
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Suspend 4,4''-diamino-p-terphenyl in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C to form the bis-diazonium salt solution.
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In a separate flask, dissolve an excess of potassium iodide in water.
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Slowly add the cold diazonium salt solution to the stirred KI solution. Effervescence (N₂ gas) will be observed.
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Allow the mixture to warm to room temperature and then heat gently (e.g., to 60 °C) for about an hour to ensure complete decomposition of the diazonium salt.
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Cool the mixture and collect the precipitated solid by filtration.
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Wash the solid with water, then with a sodium thiosulfate solution to remove excess iodine, and finally with water again.
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Dry the crude 4,4''-diiodo-p-terphenyl. Further purification can be achieved by recrystallization from a suitable solvent like toluene or by column chromatography.
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On-Surface Synthesis of Poly(p-phenylene) via Ullmann Coupling
4,4''-Diiodo-p-terphenyl is an ideal precursor for the on-surface synthesis of one-dimensional poly(p-phenylene) chains on catalytically active metal surfaces under ultra-high vacuum (UHV) conditions. The process on a silver (111) surface is a well-documented example.
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Materials & Equipment: 4,4''-Diiodo-p-terphenyl, single-crystal Ag(111) substrate, UHV chamber, molecular evaporator, Scanning Tunneling Microscope (STM).
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Procedure:
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Substrate Preparation: Clean the Ag(111) single crystal in the UHV chamber through repeated cycles of argon ion sputtering and subsequent annealing until a clean, well-ordered surface is confirmed by STM.
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Molecular Deposition: Deposit sub-monolayer coverage of 4,4''-diiodo-p-terphenyl onto the clean Ag(111) substrate held at room temperature (approx. 300 K) using a molecular evaporator. At this temperature, the molecule undergoes dehalogenation (C-I bond scission) upon arrival at the reactive silver surface.[6]
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Formation of Organometallic Intermediates: The resulting terphenyl radicals coordinate with silver adatoms on the surface, forming stable organometallic chains.[1][6] This intermediate structure can be visualized using STM at room temperature.
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Covalent Polymerization: Anneal the substrate to approximately 460 K (187 °C).[1][6] This thermal activation provides the energy to break the carbon-silver bonds and induce C-C covalent bond formation between adjacent terphenyl units.
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Characterization: Cool the sample and characterize the resulting covalently bonded poly(p-phenylene) chains using STM to confirm their formation, length, and ordering on the surface.
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Workflow Visualization
The on-surface synthesis of poly(p-phenylene) from 4,4''-Diiodo-p-terphenyl follows a distinct and logical workflow. This process is visualized below using the DOT language.
Caption: Workflow for the on-surface synthesis of poly(p-phenylene).
